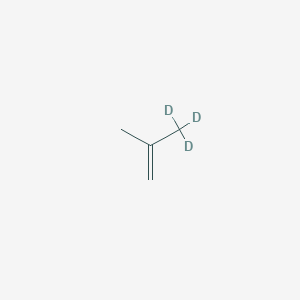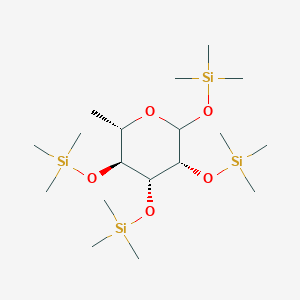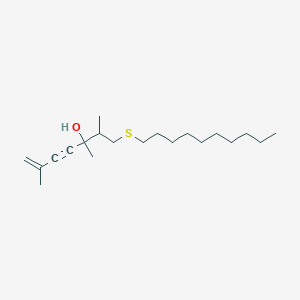
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol, commonly known as S-farnesylthiosalicylic acid (FTS), is a synthetic compound that has gained attention for its potential use in cancer treatment. FTS belongs to the family of salicylic acid derivatives and is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. FTS has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.
Mechanism Of Action
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol exerts its anti-tumor activity by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. Inhibition of farnesyltransferase prevents the proper localization and function of certain proteins, leading to cell death in cancer cells.
Biochemical And Physiological Effects
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of the oncogene Ras, which is commonly mutated in cancer. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and inflammation. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been found to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor.
Advantages And Limitations For Lab Experiments
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has several advantages for lab experiments. It exhibits potent anti-tumor activity, making it a useful tool for studying cancer biology. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires specialized equipment and skilled personnel. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol. Further research is needed to elucidate the exact mechanism of action of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol and its effects on various signaling pathways involved in cancer progression. In addition, the development of more efficient synthesis methods and formulations of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol could improve its use in lab experiments and potential clinical applications. Finally, the combination of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol with other anti-cancer agents could enhance its anti-tumor activity and provide new avenues for cancer treatment.
Synthesis Methods
The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol involves the reaction of salicylic acid with decyl mercaptan and 3-methyl-2-buten-1-ol, followed by the addition of trimethylsilyl acetylene and the removal of the protecting groups. The final product is obtained by purification using column chromatography. The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires skilled personnel and specialized equipment.
Scientific Research Applications
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In animal models, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to inhibit tumor growth and metastasis, making it a promising candidate for further research.
properties
CAS RN |
102244-23-5 |
|---|---|
Product Name |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
Molecular Formula |
C20H36OS |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
1-decylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C20H36OS/c1-6-7-8-9-10-11-12-13-16-22-17-19(4)20(5,21)15-14-18(2)3/h19,21H,2,6-13,16-17H2,1,3-5H3 |
InChI Key |
HBTWZHREWLKKRH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Canonical SMILES |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
synonyms |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




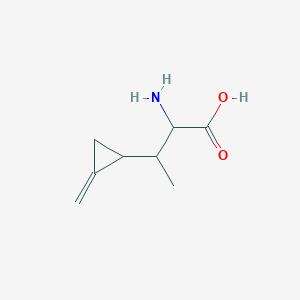
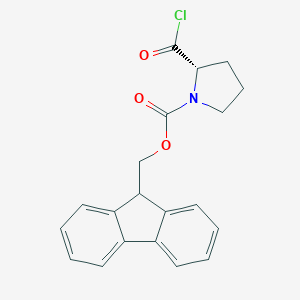
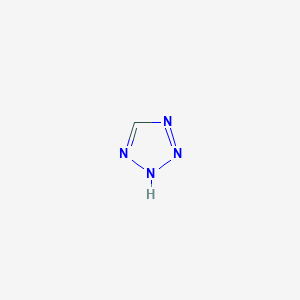

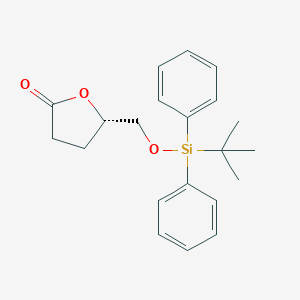
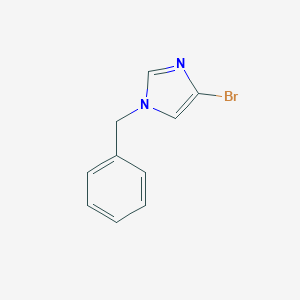
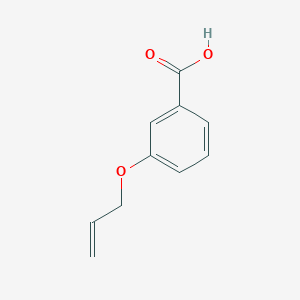
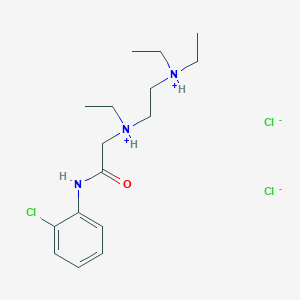
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
